molecular formula C19H16O6 B14641436 4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-95-3

4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14641436
CAS No.: 53873-95-3
M. Wt: 340.3 g/mol
InChI Key: UQEQNJUJCLHSIW-UHFFFAOYSA-N
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Description

4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromene derivatives and phenoxypropyl derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group.

    5-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group.

    4-Oxo-5-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: Has a methoxy group instead of a phenoxy group.

Uniqueness

4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is unique due to the presence of both the oxo and phenoxypropoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

53873-95-3

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

4-oxo-5-(3-phenoxypropoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C19H16O6/c20-14-12-17(19(21)22)25-16-9-4-8-15(18(14)16)24-11-5-10-23-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,21,22)

InChI Key

UQEQNJUJCLHSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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